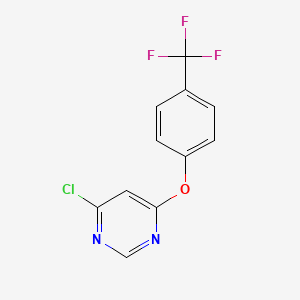
4-(4-(Trifluoromethyl)phenoxy)-6-chloropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Trifluoromethyl)phenoxy)-6-chloropyrimidine is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a phenoxy group, which is further connected to a chloropyrimidine ring. The unique structure of this compound imparts it with distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Trifluoromethyl)phenoxy)-6-chloropyrimidine typically involves the reaction of 4-(Trifluoromethyl)phenol with 4,6-dichloropyrimidine. The reaction is carried out in the presence of a base, such as potassium carbonate (K2CO3), in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 80-100°C to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, solvent, and reaction time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Trifluoromethyl)phenoxy)-6-chloropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the pyrimidine ring is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are used in solvents like toluene or ethanol.
Major Products Formed
Scientific Research Applications
4-(4-(Trifluoromethyl)phenoxy)-6-chloropyrimidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with desired properties.
Biology: It is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-(Trifluoromethyl)phenoxy)-6-chloropyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: A compound with a similar trifluoromethyl group but lacks the pyrimidine ring.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Another compound with a trifluoromethyl group and a chloro substituent but with an isocyanate functional group.
Uniqueness
4-(4-(Trifluoromethyl)phenoxy)-6-chloropyrimidine is unique due to its combination of a trifluoromethyl group, phenoxy group, and chloropyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
Properties
Molecular Formula |
C11H6ClF3N2O |
|---|---|
Molecular Weight |
274.62 g/mol |
IUPAC Name |
4-chloro-6-[4-(trifluoromethyl)phenoxy]pyrimidine |
InChI |
InChI=1S/C11H6ClF3N2O/c12-9-5-10(17-6-16-9)18-8-3-1-7(2-4-8)11(13,14)15/h1-6H |
InChI Key |
VQCPAZZUYOQIMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=CC(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















